

Technical Guide: (S,R,S)-AHPC-C3-NH2 TFA Physicochemical Properties

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Compound of Interest

Compound Name: (S,R,S)-AHPC-C3-NH2 TFA

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an overview of the available solubility information for (S,R,S)-AHPC-C3-NH2 and its analogs. Due to the limited publicly available data for the trifluoroacetic acid (TFA) salt, this guide synthesizes information from related compounds to provide a predictive framework for its handling and use in experimental settings.

Introduction to (S,R,S)-AHPC-C3-NH2

(S,R,S)-AHPC-C3-NH2 is a synthetic E3 ligase ligand-linker conjugate.[1][2] It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a linker with a terminal amine group, making it a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein.[3] The (S,R,S)-AHPC moiety serves as the VHL ligand.

Solubility Data

Specific quantitative solubility data for (S,R,S)-AHPC-C3-NH2 as a TFA salt is not readily available in the public domain. However, data for the hydrochloride salt and other similar PROTAC building blocks can provide valuable insights into its likely solubility characteristics.

Data Presentation: Solubility of (S,R,S)-AHPC Analogs



Compound	Solvent	Concentration	Method	Source
(S,R,S)-AHPC- C3-NH2 hydrochloride	DMSO	100 mg/mL (181.12 mM)	Requires sonication	[3]
(S,R,S)-AHPC monohydrochlori de	DMSO	125 mg/mL (267.65 mM)	Requires sonication	[4]
(S,R,S)-AHPC monohydrochlori de	H₂O	100 mg/mL (214.12 mM)	Requires sonication	[4]
(S,R,S)-AHPC- isobutyl acetate TFA	DMSO	≥ 100 mg/mL (108.21 mM)	[5][6]	

Note: The hygroscopic nature of DMSO can significantly impact solubility; it is recommended to use newly opened solvent.[3][4][5]

Experimental Protocols

While a specific experimental protocol for determining the solubility of **(S,R,S)-AHPC-C3-NH2 TFA** was not found, a general methodology can be outlined based on standard laboratory practices for similar compounds.

Protocol: Determination of Solubility

- Solvent Selection: A panel of solvents relevant to drug discovery and development should be selected. Common choices include Dimethyl Sulfoxide (DMSO), water, ethanol, and various buffers (e.g., Phosphate-Buffered Saline).
- Sample Preparation:
 - Accurately weigh a small amount of (S,R,S)-AHPC-C3-NH2 TFA into a clear vial.
 - Add a measured volume of the selected solvent to achieve the lowest desired concentration.



· Dissolution Method:

- Vortex the mixture for a set period (e.g., 2 minutes).
- If the compound does not fully dissolve, sonication can be applied to aid dissolution. The
 use of a water bath sonicator is common.
- Gentle heating may also be employed, but care must be taken to avoid degradation of the compound.

Observation:

- Visually inspect the solution against a light and dark background to check for any undissolved particulate matter.
- If the sample is fully dissolved, add more of the compound or use a fresh, more concentrated sample to determine the saturation point.

· Quantification (Optional):

- For a more precise determination, the saturated solution can be filtered or centrifuged to remove undissolved solid.
- The concentration of the supernatant can then be determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Signaling Pathways and Experimental Workflows

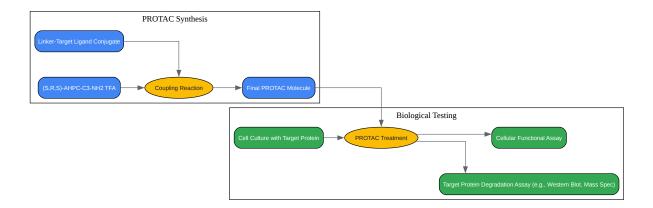
(S,R,S)-AHPC-C3-NH2 is a component used in the construction of PROTACs. The general mechanism of action for a PROTAC involves the recruitment of an E3 ligase to a target protein.

PROTAC Mechanism of Action

A PROTAC molecule forms a ternary complex between the target protein and an E3 ubiquitin ligase (in this case, VHL). This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.



Due to the lack of specific experimental data for **(S,R,S)-AHPC-C3-NH2 TFA** in a biological context within the search results, a detailed signaling pathway or experimental workflow diagram cannot be generated at this time. However, a conceptual workflow for utilizing this compound in PROTAC synthesis is presented below.



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Caption: Conceptual workflow for the synthesis and biological evaluation of a PROTAC utilizing (S,R,S)-AHPC-C3-NH2.

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